1-(5-Amino-1,3,4-thiadiazol-2-yl)ethanone
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Overview
Description
1-(5-Amino-1,3,4-thiadiazol-2-yl)ethanone is a heterocyclic compound containing a thiadiazole ring. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of both amino and ethanone functional groups in its structure allows for a variety of chemical reactions and modifications, making it a versatile compound in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Amino-1,3,4-thiadiazol-2-yl)ethanone can be synthesized through several methods One common route involves the reaction of hydrazinecarbothioamide with carbon disulfide, followed by cyclization to form the thiadiazole ringThe reaction conditions typically include the use of ethanol as a solvent and refluxing the mixture for several hours .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Amino-1,3,4-thiadiazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ethanone group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
1-(5-Amino-1,3,4-thiadiazol-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and dyes.
Mechanism of Action
The mechanism of action of 1-(5-Amino-1,3,4-thiadiazol-2-yl)ethanone varies depending on its application:
Urease Inhibition: The compound interacts with the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide.
Antimicrobial Activity: The compound disrupts the cell membrane of bacteria, leading to cell lysis and death.
Anticancer Activity: The compound induces apoptosis in cancer cells by interacting with specific molecular targets and pathways.
Comparison with Similar Compounds
1-(5-Amino-1,3,4-thiadiazol-2-yl)ethanone can be compared with other thiadiazole derivatives:
Similar Compounds: 1,3,4-Thiadiazole derivatives such as 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole.
Properties
Molecular Formula |
C4H5N3OS |
---|---|
Molecular Weight |
143.17 g/mol |
IUPAC Name |
1-(5-amino-1,3,4-thiadiazol-2-yl)ethanone |
InChI |
InChI=1S/C4H5N3OS/c1-2(8)3-6-7-4(5)9-3/h1H3,(H2,5,7) |
InChI Key |
WOTFEVIQYXKAGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN=C(S1)N |
Origin of Product |
United States |
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